3-(oxan-3-yl)-1H-indazole
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Overview
Description
3-(oxan-3-yl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with an oxan-3-yl group. Indazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry. The oxan-3-yl group adds unique properties to the compound, potentially enhancing its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxan-3-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromo-1H-indazole with oxan-3-yl magnesium bromide under anhydrous conditions. The reaction is carried out in a suitable solvent such as tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-(oxan-3-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Scientific Research Applications
3-(oxan-3-yl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(oxan-3-yl)-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(oxan-3-yl)-1H-benzimidazole: Similar structure but with a benzimidazole core.
3-(oxan-3-yl)-1H-pyrazole: Similar structure but with a pyrazole core.
Uniqueness
3-(oxan-3-yl)-1H-indazole is unique due to the presence of the indazole core, which imparts distinct biological activities compared to other heterocycles. The oxan-3-yl group further enhances its properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(oxan-3-yl)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGCSKRAPVELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=C3C=CC=CC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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